Cas no 544691-57-8 (methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate)

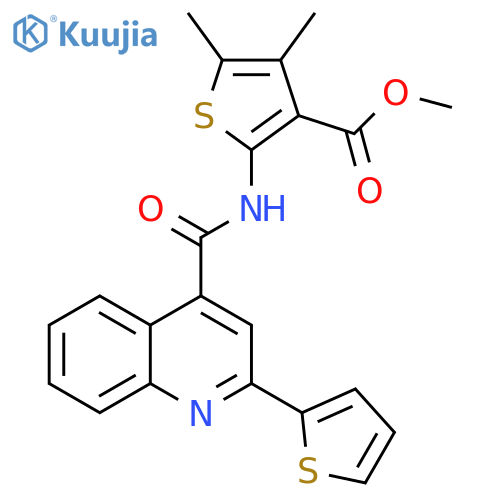

544691-57-8 structure

商品名:methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate

CAS番号:544691-57-8

MF:C22H18N2O3S2

メガワット:422.519922733307

CID:5474775

methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenecarboxylic acid, 4,5-dimethyl-2-[[[2-(2-thienyl)-4-quinolinyl]carbonyl]amino]-, methyl ester

- methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate

-

- インチ: 1S/C22H18N2O3S2/c1-12-13(2)29-21(19(12)22(26)27-3)24-20(25)15-11-17(18-9-6-10-28-18)23-16-8-5-4-7-14(15)16/h4-11H,1-3H3,(H,24,25)

- InChIKey: VXHIBQRKWXPVLI-UHFFFAOYSA-N

- ほほえんだ: C1(NC(C2C3C(N=C(C4SC=CC=4)C=2)=CC=CC=3)=O)SC(C)=C(C)C=1C(OC)=O

methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2590-1470-3mg |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2590-1470-100mg |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2590-1470-10μmol |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2590-1470-2mg |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2590-1470-4mg |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2590-1470-1mg |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2590-1470-25mg |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2590-1470-5μmol |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2590-1470-15mg |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2590-1470-40mg |

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate |

544691-57-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate 関連文献

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

544691-57-8 (methyl 4,5-dimethyl-2-2-(thiophen-2-yl)quinoline-4-amidothiophene-3-carboxylate) 関連製品

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 61549-49-3(9-Decenenitrile)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量